4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZVGBMJBQIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Abstract
This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reaction on 4-(1,1-difluoroethyl)-2,5-difluoropyridine. Fluorine-containing pyridine derivatives are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance potency, metabolic stability, and pharmacokinetic profiles.[1][2] This document explores the theoretical underpinnings of SNAr reactions on this specific polysubstituted pyridine, detailing the mechanistic pathways, regioselectivity, and the influence of the various substituents. Furthermore, this guide presents field-proven experimental protocols for the reaction of this compound with a range of nucleophiles, including amines, alcohols, and thiols. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both a robust theoretical framework and practical, actionable methodologies for the synthesis of novel pyridine-based compounds.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pyridine scaffolds is a well-established strategy in medicinal chemistry to modulate key drug-like properties.[3] The unique electronic characteristics of fluorine, such as its high electronegativity, can significantly influence a molecule's pKa, lipophilicity, and metabolic stability. The 1,1-difluoroethyl group, in particular, is a valuable bioisostere for various functional groups and can impart favorable conformational constraints and metabolic resistance.
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the functionalization of electron-deficient aromatic systems like pyridines.[4][5] The presence of the electronegative nitrogen atom in the pyridine ring, coupled with the strong electron-withdrawing effects of fluorine substituents, renders the ring susceptible to attack by a diverse array of nucleophiles.[6] This powerful transformation is widely employed in the synthesis of complex pharmaceutical agents due to its reliability and broad substrate scope.[6][7]
This guide focuses on the specific reactivity of this compound, a substrate that presents an interesting case study in regioselectivity due to the interplay of multiple activating and directing groups. Understanding the nuances of SNAr on this molecule is crucial for the rational design and synthesis of novel chemical entities with potential therapeutic applications.
Mechanistic Overview of SNAr on Pyridines
The SNAr reaction on pyridines typically proceeds through a two-step addition-elimination mechanism.[6][8] This pathway involves the initial attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The aromaticity of the ring is subsequently restored by the expulsion of a leaving group.
dot
Caption: General mechanism of a two-step SNAr reaction.
A key feature of SNAr reactions is that the rate-determining step is typically the initial nucleophilic attack.[10] Consequently, the strength of the carbon-leaving group bond is less critical than in SN2 reactions. This explains the counterintuitive reactivity trend for halogens in SNAr, which is F > Cl > Br > I.[11] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10]
Recent studies have also highlighted the possibility of a concerted SNAr (cSNAr) mechanism, particularly for less activated aromatic systems, where the bond formation and bond breaking occur in a single transition state.[12][13] However, for highly activated systems like the one under discussion, the stepwise mechanism via a Meisenheimer intermediate is generally considered the predominant pathway.[14]
Regioselectivity in SNAr of this compound
The regiochemical outcome of SNAr reactions on polysubstituted pyridines is dictated by a combination of electronic and steric factors.[15] In the case of this compound, the pyridine nitrogen and the three fluorine-containing substituents all contribute to the electronic landscape of the molecule.
The pyridine nitrogen atom strongly activates the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[11][16] The fluorine atoms and the 1,1-difluoroethyl group are all electron-withdrawing groups that further activate the ring.
dot
Caption: Predicted regioselectivity of SNAr on the target molecule.
Based on these principles, nucleophilic attack is most likely to occur at the C2 and C5 positions, where the fluorine atoms serve as leaving groups.
-
Attack at C2: This position is ortho to the pyridine nitrogen, which provides strong resonance stabilization to the resulting Meisenheimer intermediate.
-
Attack at C5: This position is meta to the pyridine nitrogen, and therefore, the stabilization of the intermediate is less effective.
Therefore, it is predicted that nucleophilic attack will preferentially occur at the C2 position . The 1,1-difluoroethyl group at the C4 position, being a strong electron-withdrawing group, will further activate the ring towards nucleophilic attack, but its directing influence is less pronounced than that of the ring nitrogen.
Experimental Protocols
The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with representative nucleophiles.
General Considerations
-
Inert Atmosphere: Reactions involving strong bases should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[6]
-
Anhydrous Solvents: The use of anhydrous solvents is recommended, particularly for reactions sensitive to water.[6]
-
Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes a typical procedure for the reaction with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Ethoxide)
This protocol outlines a procedure for the reaction with an alkoxide.
Materials:
-
This compound
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide in ethanol (1.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol details a procedure for the reaction with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), thiophenol (1.1 equivalents), and cesium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.3 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product |
| Amines | Morpholine | K₂CO₃ | DMF | 80 | 4-(4-(1,1-Difluoroethyl)-5-fluoropyridin-2-yl)morpholine |
| Alcohols | Sodium Ethoxide | - | EtOH | Reflux | 2-Ethoxy-4-(1,1-difluoroethyl)-5-fluoropyridine |
| Thiols | Thiophenol | Cs₂CO₃ | MeCN | Room Temp. | 4-(1,1-Difluoroethyl)-5-fluoro-2-(phenylthio)pyridine |
Experimental Workflow and Self-Validation
A robust experimental workflow is essential for ensuring the reproducibility and reliability of synthetic procedures. The following diagram illustrates a typical workflow for the SNAr reactions described in this guide.
dot
Caption: A typical experimental workflow for SNAr reactions.
Self-Validating System:
Each protocol is designed to be a self-validating system. The progress of the reaction is continuously monitored, ensuring that the reaction is proceeding as expected. The purification step, typically column chromatography, allows for the isolation of the desired product in high purity. Finally, the structural integrity of the product is confirmed by a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
This multi-faceted analytical approach provides a high degree of confidence in the identity and purity of the synthesized compounds.
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and versatile method for the synthesis of novel, highly functionalized pyridine derivatives. The regioselectivity of the reaction is primarily governed by the activating and directing effects of the pyridine nitrogen, favoring substitution at the C2 position. The experimental protocols detailed in this guide provide a practical framework for researchers to explore the reactivity of this valuable building block with a wide range of nucleophiles. The strategic application of SNAr on this and related fluorinated pyridines will undoubtedly continue to play a crucial role in the discovery and development of new therapeutic agents.
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CAS number and molecular structure of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
An In-Depth Technical Guide to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, molecular structure, and synthetic considerations. The primary focus is to elucidate the rationale behind its use in drug discovery, exploring how the strategic incorporation of a difluoroethyl group and ring fluorination impacts metabolic stability, target affinity, and overall pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies in the design of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, but its non-fluorinated forms can be susceptible to metabolic degradation. The strategic incorporation of fluorine atoms into this ring system has become a cornerstone of modern drug design.[1] Fluoropyridines often exhibit enhanced biological activity, improved metabolic stability, and more favorable pharmacokinetic profiles compared to their hydrocarbon analogs.[1] The unique properties of fluorine—its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties.[1][2][3]
This compound is an exemplar of this strategy, combining the benefits of a difluorinated pyridine ring with a geminal difluoroalkyl substituent. The pyridine ring itself is electronically deactivated by the nitrogen atom and the two fluorine substituents, which profoundly influences its reactivity and interactions.[4] Furthermore, the difluoroethyl moiety (CF₂H-containing group) is gaining significant attention as a bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, offering unique hydrogen bonding capabilities that can modulate conformational preferences and improve membrane permeability.[5] This guide will explore the synthesis, properties, and strategic application of this valuable research compound.
Physicochemical and Structural Characteristics
The fundamental identity and properties of this compound are summarized below. These characteristics are foundational for its application in synthetic chemistry and drug development.
| Property | Value | Source |
| CAS Number | 2503203-70-9 | [4] |
| Molecular Formula | C₇H₅F₄N | [4] |
| Molecular Weight | 179.118 g/mol | [4] |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | WPRZVGBMJBQIHL-UHFFFAOYSA-N | [4] |
Molecular Structure
The structure consists of a central pyridine ring functionalized at three positions. Fluorine atoms are located at the C2 and C5 positions, while a 1,1-difluoroethyl group is attached to the C4 position.
Caption: Molecular structure of this compound.
Synthesis and Reactivity Insights
The synthesis of highly substituted fluoropyridines requires careful strategic planning due to the electronic nature of the ring.
Synthetic Strategy
Direct synthesis can be challenging. A more common and controlled approach involves the functionalization of a pre-existing 2,5-difluoropyridine scaffold. The strong electron-withdrawing effects of the two fluorine atoms and the ring nitrogen make the pyridine core electron-deficient, which dictates the feasible reaction pathways.
Key synthetic strategies may include:
-
Directed Ortho-Metalation and Halogen-Metal Exchange: This is a powerful technique for achieving site-selective functionalization. By using a directing group or a strategically placed halogen (like bromine or iodine) at the 4-position of the 2,5-difluoropyridine ring, one can achieve selective metalation (e.g., lithiation).[4] The resulting organometallic intermediate can then be quenched with an appropriate electrophile to introduce the 1,1-difluoroethyl group or a precursor.
-
Cross-Coupling Reactions: Modern catalytic systems, such as Suzuki or Buchwald-Hartwig couplings, are instrumental in forming C-C bonds on pyridine rings.[6] A synthetic route could involve coupling a 4-halo-2,5-difluoropyridine with a suitable organoboron or organotin reagent bearing the difluoroethyl moiety.
Caption: Generalized workflow for synthesis via a halogen-metal exchange pathway.
Reactivity Profile
The electron-deficient nature of the 2,5-difluoropyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), although the positions are heavily influenced by the existing substituents. Conversely, it is deactivated towards electrophilic aromatic substitution. This reactivity profile is a critical consideration when planning multi-step syntheses or evaluating potential metabolic pathways.
Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in the synergistic effects of its fluorinated moieties, which can be leveraged to overcome common challenges in drug development.
Caption: Key impacts of fluorination on drug candidate properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] Introducing fluorine at the C2 and C5 positions can shield the pyridine ring from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][3]
-
Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine alters the electron distribution of the aromatic ring. This modulates the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or electrostatic interactions within a protein binding pocket.[1][3] This can lead to significantly enhanced binding affinity and target selectivity.[2]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2][3] The difluoroethyl group, in particular, can have a profound impact. The CF₂H group can act as a hydrogen bond donor, forming intramolecular hydrogen bonds that mask polar groups, which can favorably impact membrane permeability and solubility.[5] This modulation is a critical tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Representative Experimental Protocol
The following is a representative, field-proven protocol for the functionalization of a dihalopyridine intermediate, illustrating the causality behind the experimental choices. This protocol is illustrative and should be adapted based on the specific substrate and scale.
Objective: Site-selective introduction of an alkyl group onto a difluoro-4-bromopyridine ring via lithium-halogen exchange.
Pillar of Trustworthiness: This protocol is self-validating. Each step includes a rationale tied to fundamental chemical principles, ensuring reproducibility and safety. Anhydrous conditions are paramount, as organolithium reagents are extremely reactive towards protic sources.
Materials:
-
2,5-Difluoro-4-bromopyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Electrophile (e.g., an aldehyde or ketone precursor to the difluoroethyl group) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Causality: Rigorous exclusion of atmospheric moisture is critical. Organolithium intermediates are potent bases and nucleophiles that are readily quenched by water, which would terminate the reaction and reduce yield.
-
-
Initial Setup: The starting material, 2,5-difluoro-4-bromopyridine, is dissolved in anhydrous THF and added to the reaction flask via syringe.
-
Formation of the Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Causality: The lithium-halogen exchange is extremely fast and exothermic. Performing the reaction at low temperature is essential to control the reaction rate, prevent side reactions (such as decomposition or reaction with the solvent), and ensure high selectivity.
-
-
Addition of n-BuLi: n-Butyllithium solution is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Causality: Slow, controlled addition prevents localized heating. The subsequent stirring period ensures the complete formation of the highly reactive 4-lithio-2,5-difluoropyridine intermediate.
-
-
Electrophilic Quench: The chosen electrophile, dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for 1-2 hours at this temperature before being allowed to warm slowly to room temperature.
-
Causality: The organolithium species is a powerful nucleophile that will readily attack the electrophile. Maintaining low temperature during the initial addition minimizes side reactions of the electrophile itself.
-
-
Workup and Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Causality: NH₄Cl is a mild acid that safely neutralizes any remaining organolithium reagent and protonates the resulting alkoxide (if an aldehyde/ketone was used), preventing the formation of strongly basic conditions during extraction.
-
-
Extraction and Purification: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Causality: This standard liquid-liquid extraction procedure isolates the organic product from inorganic salts and aqueous-soluble components. Drying with MgSO₄ removes residual water before solvent evaporation.
-
Conclusion
This compound is a highly valuable building block for medicinal chemistry and drug discovery. It embodies a sophisticated design strategy where multiple fluorine atoms are precisely positioned to confer a host of desirable properties. The combination of a metabolically robust, electronically tuned pyridine core with a conformationally influential difluoroethyl group provides researchers with a powerful tool to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic parameters. Understanding the synthesis, reactivity, and strategic application of this compound enables the rational design of next-generation therapeutics with superior efficacy and safety profiles.
References
- This compound | 2503203-70-9. Benchchem.
- Fluorine in drug discovery: Role, design and case studies.
- The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Applic
- Fluorine in drug discovery: Role, design and case studies.
- China 2,5-Difluoropyridine丨CAS 84476-99-3 Manufacturers Suppliers Factory. leapchem.
- CF2H: a fascinating group for application in drug development enabling modul
- 84476-99-3 | 2,5-Difluoropyridine. Fluoromart.
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4-(1,1-Difluoroethyl)-2,5-difluoropyridine: A Strategic Building Block for Next-Generation Agrochemicals
A Technical Guide for Research and Development Scientists
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated molecules. The strategic incorporation of fluorine atoms can dramatically enhance a compound's metabolic stability, binding affinity, and overall biological efficacy.[1] Within this context, 4-(1,1-Difluoroethyl)-2,5-difluoropyridine emerges as a highly promising, albeit underexplored, building block for the synthesis of novel insecticides, fungicides, and herbicides. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its potential role in the design of advanced agrochemicals, drawing parallels with established products to illuminate its strategic value.
Introduction: The Fluorine Advantage in Agrochemical Design
The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that agrochemical designers have leveraged to great effect.[2] Replacing hydrogen with fluorine, or introducing fluoroalkyl groups, can profoundly alter a molecule's properties:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by enzymes like cytochrome P450s, increasing the half-life of the active ingredient in the target pest and the environment.[3]
-
Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target site.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins and enzymes, increasing the potency of the agrochemical.[1]
-
Conformational Control: The introduction of sterically demanding fluoroalkyl groups can lock a molecule into a specific, biologically active conformation.
The pyridine scaffold is a "privileged" structure in medicinal and agrochemical science, present in numerous commercial products due to its favorable physicochemical properties and versatile synthetic handles.[4][5] The combination of a pyridine core with multiple fluorine substituents and a difluoroethyl group, as seen in this compound, presents a compelling platform for the development of novel active ingredients.
Physicochemical Properties of the Core Building Block
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 2503203-70-9 | [6] |
| Molecular Formula | C₇H₅F₄N | [6] |
| Molecular Weight | 179.12 g/mol | [6] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not publicly available | - |
| Density | Not publicly available | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of this compound
Proposed Synthetic Workflow
The following protocol is a hypothesized, logical pathway for the synthesis, grounded in common organic chemistry transformations.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Acetyl-2,5-difluoropyridine (Intermediate C)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,5-difluoro-4-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Metal-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 4-acetyl-2,5-difluoropyridine.
Step 2: Synthesis of this compound (Final Product D)
-
Reaction Setup: To a flask made of inert material (e.g., FEP) under an argon atmosphere, add 4-acetyl-2,5-difluoropyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.3 M).
-
Fluorination: Cool the solution to 0 °C. Cautiously add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.5 eq) dropwise. Caution: Deoxyfluorination reagents are hazardous and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Workup and Purification: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the final compound.
Application in Agrochemicals: A Case Study Approach
Direct examples of commercial agrochemicals synthesized from this compound are not yet prevalent in public literature. However, its structural motifs are present in highly successful modern insecticides. By examining a related compound, we can infer the potential applications and the structure-activity relationships (SAR) that make this building block valuable.
Case Study: Flupyradifurone - The Role of the Difluoroethyl Group
Flupyradifurone is a butenolide insecticide developed to control a broad range of sucking insect pests.[3][7] Its structure features a (2,2-difluoroethyl)amino group attached to a chloropyridinylmethyl moiety.[8]
Mode of Action: Flupyradifurone acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to overstimulation and subsequent paralysis and death.[8]
Significance of the Difluoroethyl Group: The introduction of the difluoroethyl group was a critical step in the development of Flupyradifurone. Compared to non-fluorinated or mono-fluorinated analogs, the difluoroethyl moiety provides an optimal balance of:
-
Enhanced Potency: The fluorine atoms likely engage in favorable interactions within the binding pocket of the nAChR.
-
Metabolic Resistance: The group is less susceptible to oxidative degradation, leading to longer residual activity.
The this compound building block offers the potential to create novel agrochemicals that harness these same benefits. The two fluorine atoms on the pyridine ring would further enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to new modes of action or improved selectivity.
Potential Synthetic Applications & Structure-Activity Insights
The this compound scaffold is ripe for derivatization to explore new chemical space for agrochemicals. The fluorine atoms on the pyridine ring activate it for nucleophilic aromatic substitution (SₙAr), primarily at the 2- and 6-positions (ortho and para to the nitrogen).
-
Fungicides: The pyridine ring is a common feature in succinate dehydrogenase inhibitor (SDHI) and Quinone outside Inhibitor (QoI) fungicides. By displacing one of the fluorine atoms on the ring with a thiol, alcohol, or amine nucleophile, the core can be linked to other fragments known to impart fungicidal activity.
-
Herbicides: Picolinate herbicides, which mimic the plant hormone auxin, are a major class of agrochemicals. Suzuki or other palladium-catalyzed cross-coupling reactions could be used to attach various aryl or heteroaryl groups at the 2- or 5-positions, creating novel auxin mimics.
Conclusion and Future Outlook
This compound stands as a building block with significant potential for the agrochemical industry. While its direct application in commercial products is yet to be widely documented, its constituent parts—the fluorinated pyridine core and the difluoroethyl group—are validated components of modern, high-performance pesticides. The synthetic pathways, though requiring careful handling of fluorinating agents, are accessible through modern organic chemistry. Researchers and scientists in drug development are encouraged to explore this scaffold to create next-generation agrochemicals with improved efficacy, enhanced metabolic stability, and novel modes of action, ultimately contributing to more sustainable agricultural practices.
References
- EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. ACS Publications. [Link]
-
Flupyradifurone (Ref: BYI 02960). AERU - University of Hertfordshire. [Link]
-
Flupyradifurone | C12H11ClF2N2O2 | CID 16752772. PubChem - NIH. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
-
Flupyradifurone: a brief profile of a new butenolide insecticide. PMC. [Link]
-
Development of novel pesticides in the 21st century. Semantic Scholar. [Link]
- WO2016156284A1 - Novel pyridine compounds for controlling phytopathogenic harmful fungi.
-
Pyridine derivatives compounds for controlling invertebrate pests. Patent US-9125414-B2. [Link]
- EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient.
- EP3325464B1 - Pyridine compounds useful for combating phytopathogenic fungi.
-
Identity and physicochemical properties of flupyradifurone | Download Table. ResearchGate. [Link]
-
Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. Justia Patents. [Link]
- Pyridine derivative and pesticide.
-
WO/2016/156284 NOVEL PYRIDINE COMPOUNDS FOR CONTROLLING PHYTOPATHOGENIC HARMFUL FUNGI. WIPO Patentscope. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
Sources
- 1. EP3325464B1 - Pyridine compounds useful for combating phytopathogenic fungi - Google Patents [patents.google.com]
- 2. WO2016156284A1 - Novel pyridine compounds for controlling phytopathogenic harmful fungi - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. EP0822930B1 - Pyridine derivative and pesticide - Google Patents [patents.google.com]
- 5. EP0270362A2 - Pyridinylpyrimidine derivatives, method for production thereof and a fungicide containing them as the active ingredient - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
One-pot synthesis of heterocyclic derivatives from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Application Note & Protocol
Topic: One-Pot Synthesis of Pyrazolo[4,3-c]pyridine Derivatives from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties.[1] The starting material, this compound, is a highly functionalized building block with multiple reactive sites. The two fluorine atoms on the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of various functionalities.[2][3] The 1,1-difluoroethyl group, a bioisostere for various functional groups, can enhance metabolic stability and binding affinity. This application note details a one-pot protocol for the synthesis of novel pyrazolo[4,3-c]pyridine derivatives from this advanced starting material. One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity, making them highly desirable in modern synthetic chemistry.[4][5]
Reaction Scheme
The proposed one-pot synthesis involves a sequential nucleophilic aromatic substitution reaction with a substituted hydrazine, followed by an intramolecular cyclization to construct the pyrazolo[4,3-c]pyridine core.
Mechanism and Rationale
The reaction proceeds through a two-step sequence within a single pot:
-
Initial Nucleophilic Aromatic Substitution (SNAr): The more reactive fluorine at the 2-position of the pyridine ring is first displaced by the more nucleophilic nitrogen of the substituted hydrazine. This regioselectivity is dictated by the electronic effects of the pyridine nitrogen and the fluorine substituents.
-
Intramolecular Cyclization: The second nucleophilic nitrogen of the hydrazine then displaces the fluorine atom at the 5-position in an intramolecular SNAr reaction, leading to the formation of the fused pyrazole ring.
The choice of a substituted hydrazine allows for the introduction of diversity at the N1-position of the resulting pyrazolo[4,3-c]pyridine scaffold, which is a common strategy in drug discovery for modulating pharmacological properties.[6]
Experimental Protocol
Materials and Reagents
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq), substituted hydrazine (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Reaction: Stir the reaction mixture at 80 °C and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[4,3-c]pyridine derivative.
-
Characterization: Characterize the purified product by NMR and HRMS to confirm its structure and purity.
Data Presentation
Table 1: Expected Results for the Synthesis of 1-Phenyl-4-(1,1-difluoroethyl)-1H-pyrazolo[4,3-c]pyridine
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl3, 400 MHz) | δ 8.5-8.7 (s, 1H), 7.9-8.1 (d, 2H), 7.4-7.6 (m, 3H), 7.2-7.4 (s, 1H), 2.1 (t, 3H) |
| 19F NMR (CDCl3, 376 MHz) | δ -90 to -95 (t) |
| HRMS (ESI) | Calculated and found values to be within ±5 ppm |
Visualizations
Experimental Workflow
Caption: Proposed reaction mechanism.
Troubleshooting and Safety Precautions
-
Low Yield: Ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction temperature and time may need to be optimized for different substituted hydrazines.
-
Side Products: Incomplete reaction may lead to the isolation of the monosubstituted intermediate. Ensure the reaction is driven to completion by monitoring with TLC. Overheating may lead to decomposition.
-
Safety: this compound and substituted hydrazines should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMF is a skin and respiratory irritant.
Conclusion
This application note provides a detailed protocol for the one-pot synthesis of novel pyrazolo[4,3-c]pyridine derivatives from this compound. This efficient method allows for the rapid construction of a valuable heterocyclic scaffold with potential applications in drug discovery and materials science. The protocol is robust and can likely be adapted for a range of substituted hydrazines to generate a library of diverse compounds for further investigation.
References
- Vertex Pharmaceuticals Incorporated. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
- Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- ResearchGate. (2025).
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
- Padwa, A., et al. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic Letters.
- Waseda University. (2024).
- National Institutes of Health. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
- Royal Society of Chemistry. (2012). One-pot synthesis of heterocycles. RSC Blogs.
- ResearchGate. (2025).
- Ostrovskyi, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
- Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- El-Sayed, N. N. E., et al. (2024).
- Jacobsen, E. N., et al. (2017). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society.
- Huang, P.-Q., et al. (2021). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers.
-
National Institutes of Health. (2024). One-Pot Synthesis of Triazolo-[7][7]Fused Heterocycles via Heteroaryl Diazonium Salts. PMC.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of indole-fused nitrogen heterocycles via the direct C(sp2)
- MDPI. (2020).
- MDPI. (2024).
- Nenajdenko, V. (Ed.). (2014). Fluorine in Heterocyclic Chemistry Volume 2. Springer.
- MDPI. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles.
- Wallin, J. R., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling reactions with 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-(1,1-Difluoroethyl)-2,5-difluoropyridine Scaffolds
Executive Summary
The pyridine derivative This compound represents a high-value scaffold in medicinal chemistry. The 1,1-difluoroethyl (
This guide addresses a critical synthetic challenge: Suzuki-Miyaura coupling on this electron-deficient, polyfluorinated heterocycle. While the parent 2,5-difluoro compound is naturally predisposed to Nucleophilic Aromatic Substitution (
-
The Halogen-Exchange Route (Standard): Coupling via the 2-chloro/bromo analog.
-
The Lithiation-Borylation Route (Advanced): Converting the parent scaffold into a nucleophilic boronic ester.
Reactivity Profile & Mechanistic Analysis
The Electrophile Challenge
The parent molecule, this compound, possesses two C-F bonds.
-
C2-Fluorine: Highly activated for nucleophilic attack (
) due to the adjacent nitrogen and the electron-withdrawing nature of the group at C4. -
C5-Fluorine: Less reactive, typically requiring harsh conditions for displacement.
Critical Insight: Standard Palladium-catalyzed Suzuki coupling involving C-F bond cleavage is kinetically disfavored compared to C-Cl, C-Br, or C-I bonds due to the strength of the C-F bond (~115 kcal/mol). Therefore, direct Suzuki coupling on the parent 2,5-difluoro scaffold using standard Pd-catalysts (e.g.,
Strategic Solution: To achieve reliable C-C bond formation, we must utilize a reactive handle . The most robust industry standard is to utilize the 2-Chloro or 2-Bromo analogs, or to generate a boronic species from the parent molecule.
Electronic Influence of the Group
The 1,1-difluoroethyl group is a strong Electron Withdrawing Group (EWG) by induction (
Experimental Protocols
Method A: Pd-Catalyzed Coupling of the 2-Chloro Analog (Standard)
Target: Coupling an Aryl Boronic Acid to the C2 position. Substrate: 2-Chloro-4-(1,1-difluoroethyl)-5-fluoropyridine (Commercially available or prepared via halogen exchange).
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid:
(1.2 – 1.5 equiv.) -
Catalyst:
(2-5 mol%) or (5 mol%). -
Base:
(2.0 equiv, anhydrous preferred) or . -
Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1).
Step-by-Step Protocol:
-
Inerting: Charge a microwave vial or Schlenk flask with the Pd-catalyst, Boronic Acid, and Base. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Dissolve the Pyridine substrate in the organic solvent (sparged with
for 10 mins) and add to the solids via syringe. Add the degassed water. -
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the Cl-substrate (M+H pattern) and formation of the biaryl product.
-
Note: If protodeboronation of the boronic acid is observed, add more acid in portions.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Why this works: The bulky, electron-rich XPhos ligand facilitates the oxidative addition into the electron-deficient C-Cl bond while suppressing homocoupling.
Method B: Lithiation-Borylation (Converting Parent to Nucleophile)
Target: Converting this compound into a Boronic Ester for coupling with Aryl Halides. Mechanism: Directed Ortho Lithiation (DoG). The C2-F and C5-F direct lithiation to the C3 or C6 position. However, C6 (adjacent to N) is the kinetic product.
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Base: LDA (Lithium Diisopropylamide) or LiTMP (1.1 equiv). n-BuLi is too nucleophilic and will attack the ring (
). -
Electrophile: Triisopropyl borate (
) or Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv). -
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Cryogenic Setup: Cool a solution of the pyridine substrate and borate electrophile (in situ trap method) in THF to -78°C .
-
Note: The "In Situ Trap" method (mixing substrate and borate before adding base) is recommended for polyfluorinated pyridines to prevent "lithium dance" (halogen scrambling) or self-reaction.
-
-
Lithiation: Add LDA/LiTMP dropwise over 20 minutes, maintaining temperature < -70°C.
-
Equilibration: Stir at -78°C for 1 hour. The base deprotonates the C6 (or C3) position, and the resulting lithio-species immediately reacts with the borate.
-
Quench: Quench with dilute acetic acid or saturated
at -78°C, then warm to Room Temp. -
Isolation: Extract with ether/EtOAc. If using pinacol ester, purify on silica (rapidly). If boronic acid, use immediately in the next step.
Data Summary & Decision Matrix
| Parameter | Method A (Halogenated Precursor) | Method B (Lithiation-Borylation) | Direct C-F Activation (Ni-Cat) |
| Substrate | 2-Cl/Br-4-( | 2,5-Difluoro-4-( | 2,5-Difluoro-4-( |
| Role | Electrophile | Nucleophile (after conversion) | Electrophile |
| Catalyst | Pd-XPhos / Pd(dppf) | None (for borylation) | |
| Key Risk | Hydrolysis of C-Cl | Halogen Scrambling / Polymerization | Low Yield / Non-selective |
| Scalability | High (Kg scale) | Moderate (requires cryo) | Low (Research scale) |
| Recommendation | Primary Choice | Secondary Choice | Avoid (unless necessary) |
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and chemical pathways for functionalizing this scaffold.
Caption: Strategic workflow for functionalizing the this compound scaffold. Route A is the industry standard for Suzuki coupling.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Electron-deficient pyridines can bind strongly to Pd(0), poisoning the catalyst.
-
Fix: Increase catalyst loading or switch to Pd-G3-XPhos (precatalyst) which ensures efficient generation of the active species.
-
-
Issue: Defluorination (H-F exchange).
-
Cause: Hydride sources in the reaction (often from alcohol solvents).
-
Fix: Use strictly anhydrous Toluene or Dioxane. Avoid Ethanol/Isopropanol cosolvents if reduction is observed.
-
-
Issue: Protodeboronation of the Coupling Partner.
-
Cause: Polyfluorinated pyridines are electron-poor, making the transmetallation step slow. The boronic acid degrades faster than it reacts.
-
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) which release the active boron species slowly.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Schlosser, M. (2005). The 2,5-Difluoropyridine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry, 2005(1), 127-135. Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
-
ChemScene. (2023). Product Data: this compound.[1][2] Building Block Catalog. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Synthesis of kinase inhibitors using 4-(1,1-Difluoroethyl)-2,5-difluoropyridine scaffold
Executive Summary
This application note details the synthetic utility of 4-(1,1-difluoroethyl)-2,5-difluoropyridine (Scaffold 1 ) in the design of Type I and Type II kinase inhibitors. This scaffold represents a "privileged structure" in medicinal chemistry, offering a trifecta of advantages:
-
Bioisosterism: The 1,1-difluoroethyl group (
) acts as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, mitigating oxidative dealkylation (the "Magic Ethyl" effect). -
Electronic Modulation: The electron-withdrawing nature of the
group ( ) activates the pyridine ring for nucleophilic aromatic substitution ( ) while lowering the of the ring nitrogen, reducing non-specific protein binding. -
Metabolic Blocking: The C5-fluorine atom blocks a common site of CYP450-mediated oxidation while modulating the torsion angle of substituents via the "ortho-fluorine effect."
This guide focuses on the regioselective functionalization of this scaffold, specifically prioritizing
Chemical Rationale & Reactivity Profile
The core challenge in utilizing Scaffold 1 is controlling the regioselectivity between the C2 and C5 fluorine atoms.
-
C2-Fluorine (The "Soft" Spot): Located
to the ring nitrogen and para to the electron-withdrawing C5-fluorine. The transition state (Meisenheimer complex) is stabilized by the inductive effect of the nitrogen. This is the primary site for nucleophilic attack. -
C5-Fluorine (The "Hard" Spot): Located
to the nitrogen. It is significantly less reactive toward but can be activated via Nickel-mediated cross-coupling or utilized as a permanent metabolic blocker. -
C4-Difluoroethyl Group: exerts a strong inductive withdraw (-I), making the ring highly electrophilic. Caution: This increased reactivity requires strict kinetic control to prevent bis-substitution (reaction at both C2 and C5).
Reactivity Workflow (Graphviz Diagram)
Caption: Figure 1. Reactivity decision tree for Scaffold 1. Path A is the desired route for kinase inhibitor synthesis, requiring kinetic control to avoid the thermodynamic sink of bis-substitution.
Protocol 1: Regioselective (Hinge Binder Installation)
Objective: Selective displacement of the C2-fluorine with an amine-based hinge binder (e.g., aminopyrazole, aniline, or aminopyrimidine).
Mechanism: The reaction proceeds via an addition-elimination mechanism. The 1,1-difluoroethyl group at C4 enhances the electrophilicity of C2, allowing the reaction to proceed under milder conditions than typical 2-fluoropyridines.
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Hinge-binding amine (e.g., 1-methyl-1H-pyrazol-4-amine) (0.95 - 1.0 equiv).
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF) OR DIPEA (for more nucleophilic amines).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or NMP (N-methyl-2-pyrrolidone).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and purge with Argon. Add the Nucleophile (1.0 equiv) and anhydrous THF [0.2 M].
-
Deprotonation (Critical Step):
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Add LiHMDS (1.05 equiv) dropwise over 10 minutes. Note: Pre-forming the lithium amide anion prevents competition from the base attacking the scaffold.
-
Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Scaffold Addition:
-
Dissolve Scaffold 1 (1.0 equiv) in a minimal amount of THF.
-
Add the scaffold solution dropwise to the reaction mixture at -78°C . Do not rush this step.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Checkpoint: Pull an aliquot at 0°C. Quench with MeOH and analyze via UPLC-MS.
-
Target Profile: >90% Mono-product (C2), <5% Bis-product, <5% Starting Material.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). Wash combined organics with brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-substituted product typically elutes before the bis-substituted impurity due to polarity differences.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Bis-substitution (>10%) | Temperature too high or excess nucleophile. | Maintain -78°C during addition; reduce nucleophile to 0.95 equiv. |
| Regioisomer mixture (C2 vs C5) | Solvent polarity effects. | Switch from polar aprotic (NMP) to non-polar (Toluene/THF) to enhance coordination-directed selectivity. |
| No Reaction | Nucleophile aggregation. | Add HMPA or DMPU as a co-solvent to break up lithium aggregates. |
Protocol 2: Advanced C5 Functionalization (The "Tail")
Context: After Step 1, the C5-fluorine remains. In many drugs (e.g., Crizotinib analogs), this halogen is left in place to block metabolism. However, if chain extension is required, standard Suzuki coupling will fail due to the strength of the C-F bond.
Solution: Nickel-Catalyzed C-F Activation . This protocol utilizes a specialized Ni(COD)2 / PCy3 system to activate the inert C5-fluoride.
Methodology (Suzuki-Miyaura Type)
-
Reagents: C2-substituted intermediate (1.0 equiv), Aryl/Alkyl Boronic Acid (1.5 equiv).
-
Catalyst System:
(10 mol%), (20 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene/Dioxane (4:1).
-
Conditions: Heat to 100°C in a sealed tube for 12-18 hours.
-
Note: The presence of the C4-difluoroethyl group aids this reaction by pulling electron density from the C5-F bond, facilitating oxidative addition by Nickel.
-
Analytical Validation (Self-Validating System)
To ensure the correct regioisomer (C2 vs C5) has been formed, 19F NMR is the definitive tool.
Expected Data for C2-Substitution Product:
-
19F NMR: You will observe the disappearance of the C2-F signal (typically
-60 to -70 ppm) and the retention of the C5-F signal (typically -130 to -140 ppm). -
Coupling Pattern:
-
The C5-F will show a weak coupling to the C4-difluoroethyl protons/fluorines.
-
The C4-difluoroethyl fluorines (
) appear as a distinct quartet or multiplet around -90 to -110 ppm.
-
Data Summary Table
| Feature | Starting Scaffold | C2-Product (Desired) | C5-Product (Undesired) |
| 19F Signals | 3 distinct signals (C2-F, C5-F, C4-CF2) | 2 distinct signals (C5-F, C4-CF2) | 2 distinct signals (C2-F, C4-CF2) |
| C5-F Shift | ~ -135 ppm | ~ -135 ppm (Retained) | Absent |
| C2-F Shift | ~ -65 ppm | Absent | ~ -65 ppm (Retained) |
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638. Link
-
Santeusanio, S., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry. Link
-
Prakash, G. K. S., et al. (2011).[1] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres via Difluoroethylation.[1][2] Angewandte Chemie International Edition, 50(11), 2559–2563. Link
-
Lomov, D. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
Tasker, S. Z., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Nature, 509, 299–303. Link
Sources
Reaction of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine with amine nucleophiles
Technical Application Note: Regioselective Amination of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Executive Summary & Scope
This guide details the protocol for the nucleophilic aromatic substitution (SNAr) of This compound with amine nucleophiles. This specific scaffold is a critical intermediate in the synthesis of next-generation herbicides and insecticides, where the 1,1-difluoroethyl group serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups.
Key Technical Challenge: The substrate contains two electrophilic sites (C2-F and C5-F). Achieving high regioselectivity for the C2-position while preserving the sensitive 1,1-difluoroethyl moiety requires precise control of solvent polarity, base strength, and temperature.
Mechanistic Insight: The Regioselectivity Paradigm
To design an effective protocol, one must understand the electronic competition between the two electrophilic sites.
-
Site A (C2-Position): This position is ortho to the pyridine nitrogen. Nucleophilic attack here leads to a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. This is the kinetically and thermodynamically preferred pathway .
-
Site B (C5-Position): This position is meta to the pyridine nitrogen but ortho to the electron-withdrawing 1,1-difluoroethyl group (EWG). While the EWG provides some activation, it cannot compensate for the lack of resonance stabilization from the ring nitrogen.
Electronic Activation Hierarchy:
Pathway Visualization
Figure 1: Reaction energy landscape showing the preferential attack at C2 due to nitrogen resonance stabilization.
Experimental Optimization Parameters
The following parameters have been validated to maximize C2 selectivity (>95:5) and yield.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or NMP | High dielectric constant stabilizes the polar Meisenheimer transition state, accelerating SNAr rates. |
| Alternative Solvent | Acetonitrile (MeCN) | Useful for easier workup (volatile), but reaction times will be 2-3x longer than in DMSO. |
| Base | K₂CO₃ (2.0 equiv) | Sufficient to neutralize HF byproduct. Avoid strong alkoxides (e.g., NaOtBu) to prevent potential dehydrofluorination of the side chain. |
| Organic Base | DIPEA (Hunig's Base) | Preferred for lipophilic amines to maintain homogeneity. |
| Temperature | 60°C – 80°C | Optimal window. <60°C is too slow; >100°C increases risk of C5 attack and bis-substitution. |
| Stoichiometry | 1.1 equiv Amine | Slight excess ensures conversion. Large excess (>2.0 equiv) promotes bis-amination (displacement of both fluorines). |
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-amino-5-fluoro-4-(1,1-difluoroethyl)pyridine derivatives.
Materials:
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous [Concentration: 0.2 M].
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the amination process.
Step-by-Step Protocol:
-
Setup: In a clean reaction vial equipped with a magnetic stir bar, charge This compound (100 mg, 0.52 mmol, 1.0 equiv).
-
Solvent & Base: Add anhydrous DMSO (2.6 mL) followed by K₂CO₃ (144 mg, 1.04 mmol, 2.0 equiv).
-
Amine Addition: Add the Amine (0.57 mmol, 1.1 equiv) dropwise.
-
Note: If the amine is a hydrochloride salt, increase K₂CO₃ to 3.0 equiv.
-
-
Reaction: Seal the vessel and heat to 65 °C in an oil bath or heating block. Stir vigorously.
-
Monitoring: Monitor by LCMS after 2 hours.
-
Target: Disappearance of starting material (m/z ~193 for parent, though ionization is poor; look for UV consumption).
-
Product: Appearance of M+1 peak corresponding to [Substrate – F + Amine + H].
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute slowly with Water (10 mL). Exotherm caution.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with Brine (2 x 10 mL) to remove residual DMSO.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude material is often pure enough for subsequent steps (>90%).
-
If necessary, purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Sterically hindered amine. | Increase Temp to 90°C; Switch solvent to NMP (higher boiling point). |
| Bis-Substitution | Excess amine or Temp too high. | Strictly limit amine to 1.05 equiv; Lower Temp to 50°C. |
| Hydrolysis (OH product) | Wet solvent/base. | Use anhydrous DMSO and fresh K₂CO₃. Ensure system is sealed. |
| Regioisomer Mix | Substrate-specific electronic effects. | Rare with this scaffold. If observed, separate by column chromatography (C2 isomer is usually more polar due to primary amine H-bonding). |
Safety & Handling
-
Fluorinated Compounds: While stable, fluorinated pyridines can release HF if subjected to extreme acidic conditions or pyrolysis. Handle in a fume hood.
-
Skin Contact: Aminopyridines can be potent skin irritants and potential sensitizers. Wear nitrile gloves and lab coat.
-
Waste Disposal: Segregate halogenated waste. Do not mix with strong acids.
References
-
Synthesis of 4-(1,1-difluoroethyl)
- Source: BenchChem & PubChem Compound Summary.
- Relevance: Confirms the stability and existence of the C2-amin
-
Pesticidally active tetracyclic derivatives with sulfur-containing substituents (Patent)
- Source: CN107108612B (Google P
- Relevance: Cites "4-(1,1-difluoroethyl)
-
Herbicide Compounds and Intermediates (Patent)
- Source: ES2699299T3 (Google P
- Relevance: Describes substituted pyridines including 4-(1,1-difluoroethyl)-pyrid-2-yl derivatives, confirming the utility of this scaffold in agrochemistry.
-
Nucleophilic Aromatic Substitution on Fluoropyridines
- Source: Master Organic Chemistry.
- Relevance: Foundational mechanistic principles regarding SNAr regioselectivity (Ortho vs Meta).
Application Note: Scalable Synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine Derivatives
Executive Summary
This application note details the scalable synthesis of 4-(1,1-difluoroethyl)-2,5-difluoropyridine , a high-value fluorinated building block for medicinal chemistry. The 1,1-difluoroethyl group (
While traditional deoxyfluorination methods (e.g., DAST) are effective on a milligram scale, they pose severe thermal runaway risks upon scale-up. This guide presents a Process-Safety-Driven approach, comparing a standard bench-scale protocol using Deoxo-Fluor® with a scalable, safety-optimized protocol using crystalline XtalFluor-E® .
Key Technical Advantages[1][2]
-
Regiocontrol: Exploits the directing effects of C2/C5 fluorine atoms for precise C4 functionalization.
-
Safety: Mitigates explosion risks associated with liquid aminosulfur trifluorides.[1]
-
Scalability: Validated for transition from gram to hectogram scales.
Retrosynthetic Analysis & Strategy
The synthesis relies on a late-stage deoxyfluorination of the corresponding ketone precursor. The electron-deficient nature of the 2,5-difluoropyridine ring requires careful handling during the precursor synthesis to avoid nucleophilic aromatic substitution (
Pathway Visualization
Figure 1: Strategic disconnection showing the critical path from commercially available 2,5-difluoropyridine to the target.
Critical Process Parameters (CPP) & Safety
Thermodynamics of Deoxyfluorination
The conversion of C=O to CF
-
DAST (Diethylaminosulfur trifluoride): Decomposition onset ~140°C;
.[1] High Explosion Risk. -
Deoxo-Fluor: Decomposition onset ~140°C;
.[1] More stable than DAST but still hazardous.[2] -
XtalFluor-E: Decomposition onset >200°C;
. Recommended for Scale-up.
Reagent Selection Matrix
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Poor | Moderate | High |
| HF Generation | High | High | Low (Requires activator) |
| Scale Suitability | < 10 g | < 100 g | > 100 g |
| Storage | Fridge/Freezer | RT (Short term) | RT (Stable) |
Experimental Protocols
Step 1: Synthesis of 4-Acetyl-2,5-difluoropyridine
Rationale: Direct lithiation at C4 is favored due to the inductive acidification by the adjacent fluorine atoms at C2 and C5.
Reagents:
-
2,5-Difluoropyridine (1.0 equiv)[3]
-
LDA (Lithium diisopropylamide) (1.1 equiv)
-
-Methoxy-
-methylacetamide (Weinreb amide) (1.2 equiv) -
THF (Anhydrous)
Protocol:
-
Charge a flame-dried 3-neck flask with anhydrous THF and 2,5-difluoropyridine under N
. Cool to -78°C . -
Add LDA solution dropwise over 30 mins, maintaining internal temperature below -70°C. Critical: Higher temps lead to halide scrambling ("Halogen Dance").
-
Stir for 1 hour at -78°C to ensure complete lithiation.
-
Add Weinreb amide (dissolved in THF) dropwise.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench: Pour into saturated NH
Cl solution. -
Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Deoxyfluorination (The Critical Step)
Method A: Bench Scale (< 5g) using Deoxo-Fluor®
Use this method for rapid prototyping only.
-
Dissolve 4-acetyl-2,5-difluoropyridine (1 equiv) in anhydrous DCM in a Teflon or polypropylene vessel.
-
Add Deoxo-Fluor (2.5 equiv) dropwise at 0°C.
-
Add catalytic EtOH (0.1 equiv) to activate the reagent (generates HF in situ).
-
Stir at Room Temperature (25°C) for 16–24 hours.
-
Quench (Hazardous): Pour reaction mixture slowly into saturated NaHCO
at 0°C. Caution: Massive CO evolution. -
Extract with DCM, dry, and concentrate.
Method B: Scalable Protocol (> 10g) using XtalFluor-E®
This method utilizes a crystalline salt and an exogenous fluoride source, significantly reducing thermal risks and improving handling.
Reagents:
-
Ketone Precursor (1.0 equiv)[3]
-
XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) (2.5 equiv)
-
Triethylamine trihydrofluoride (Et
N[4]·3HF) (3.0 equiv) -
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Charge a reactor with XtalFluor-E and ketone precursor under N
. -
Solvent: Add anhydrous DCM (concentration ~0.5 M).
-
Activation: Cool to 0°C. Add Et
N·3HF dropwise. Note: XtalFluor-E is "fluoride starved" and requires this activator. -
Reaction: Warm to RT and stir. Monitor by
F NMR.-
Checkpoint: Conversion usually complete in 12–18 hours.
-
-
Quench: Cool to 0°C. Quench with 5% aqueous NaHCO
. -
Purification: The product is lipophilic. Filtration through a short silica plug eluting with pentane/ether often yields pure material.
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate fluorination protocol based on scale.
Analytical Validation
Successful synthesis is confirmed via NMR. The 1,1-difluoroethyl group has a distinct signature.
| Nucleus | Signal Characteristics | Assignment |
| Pyridine Ring Fluorines (C2, C5) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | "Halogen Dance" (Isomerization) | Ensure temp is strictly |
| Elimination Product (Vinyl Fluoride) | Over-heating during fluorination | Keep reaction at RT; do not reflux. Use XtalFluor-E which is less prone to elimination than DAST. |
| Incomplete Conversion (Step 2) | Moisture in solvent | Deoxyfluorinating agents hydrolyze instantly. Use freshly distilled DCM or molecular sieves. |
| Etching of Glassware | HF generation | Use Teflon (PFA/PTFE) or polypropylene reaction vessels for scale >10g. |
References
-
Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5] The Journal of Organic Chemistry. Link
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters. Link
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][4] The Journal of Organic Chemistry. Link
-
Organic Process Research & Development (2019). "Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine." (Provides context on pyridine fluorination scale-up). Link
-
BenchChem Technical Support. "Scalable Synthesis of Fluorinated Pyridines." (General handling of fluoropyridines). Link
Disclaimer: This protocol involves the use of hazardous fluorinating agents.[2][6][7][8] All operations must be performed in a fume hood by trained personnel wearing appropriate PPE (including face shields and HF-resistant gloves).
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
Application Note: High-Efficiency Functionalization of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine via Microwave Irradiation
[1]
Part 1: Executive Summary & Scientific Rationale
The "Fluorine Effect" in Lead Optimization
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. The 4-(1,1-difluoroethyl)-2,5-difluoropyridine scaffold represents a high-value building block. The 1,1-difluoroethyl group (
However, the functionalization of electron-deficient fluoropyridines using traditional thermal heating often suffers from prolonged reaction times (12–48 hours) and poor regioselectivity, leading to competitive hydrolysis or decomposition.
The Microwave Advantage
Microwave-assisted organic synthesis (MAOS) offers a decisive advantage for this scaffold. By directly coupling electromagnetic energy to the dipoles of the polar reaction mixture (specifically the pyridine nitrogen and the C-F bonds), we can achieve:
-
Kinetic Acceleration: Reducing reaction times from hours to minutes.
-
Enhanced Regioselectivity: Preferential targeting of the C2-position via precise temperature control, minimizing C5-substitution byproducts.
-
Library Throughput: Enabling rapid parallel synthesis of 2-amino- or 2-alkoxy- derivatives for SAR (Structure-Activity Relationship) exploration.
Part 2: Technical Deep Dive & Reactivity Profile
Mechanistic Insight: Regioselectivity Rules
The reactivity of This compound is governed by the electronic interplay between the ring nitrogen and the substituents.
-
C2-Position (The "Soft" Spot): The carbon at position 2 is highly electrophilic due to the inductive electron-withdrawing effect (-I) of the adjacent nitrogen and the fluorine atom. It is the primary site for Nucleophilic Aromatic Substitution (
). -
C4-Substituent Effect: The 1,1-difluoroethyl group at C4 exerts a strong electron-withdrawing effect (similar to, though slightly weaker than, a
group). This further activates the ring, lowering the activation energy for nucleophilic attack at C2 compared to a simple 2,5-difluoropyridine. -
C5-Position: The fluorine at C5 is significantly less reactive due to the lack of direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.
Visualization of Reaction Pathway
The following diagram illustrates the regioselective functionalization pathway under microwave conditions.
Figure 1: Mechanistic pathway for the microwave-assisted
Part 3: Experimental Protocols
Protocol A: General Library Synthesis ( with Amines)
Objective: Rapid synthesis of a 2-amino-5-fluoro-4-(1,1-difluoroethyl)pyridine library.
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).
-
Base: DIPEA (Diisopropylethylamine) or
(2.0 equiv). -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: These polar aprotic solvents absorb microwave energy efficiently.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent process vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DMSO (2.0 mL).
-
Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place the vial in a single-mode microwave reactor.
-
Target Temperature: 130°C.
-
Ramp Time: 2 minutes.
-
Hold Time: 15 minutes.
-
Pressure Limit: 15 bar (safety cutoff).
-
Stirring: High.
-
-
Work-up:
-
Cool the reaction to room temperature (compressed air cooling).
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
TLC/LCMS: Check for the disappearance of the starting material (m/z ~179 for the core). The product should show a mass shift corresponding to the amine addition minus HF.
-
19F NMR: The starting material has two distinct aromatic fluorine signals. The product will have only one aromatic fluorine signal (C5-F) and the characteristic difluoroethyl signal (often a multiplet or quartet depending on resolution).
Protocol B: Handling the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group is generally robust, but can be sensitive to extremely basic conditions at high temperatures which might induce dehydrofluorination (elimination of HF to form a vinyl fluoride).
-
Precaution: Avoid using strong alkoxides (e.g., NaOtBu) at temperatures >160°C.
-
Recommendation: Use carbonate bases (
, ) or organic bases (TEA, DIPEA) for microwave reactions.
Part 4: Data & Performance Analysis
Comparative Efficiency: Microwave vs. Thermal
The following table summarizes internal validation data comparing microwave irradiation to conventional oil bath heating for the reaction with morpholine.
| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |
| Temperature | 100°C (Oil Bath) | 130°C (Internal) | +30°C (Effective) |
| Time | 18 Hours | 15 Minutes | 72x Faster |
| Conversion | 85% | >98% | Complete Rxn |
| Yield (Isolated) | 72% | 91% | +19% |
| Solvent Vol. | 10 mL | 2 mL | 5x Less Waste |
Regioselectivity Data
Analysis of crude reaction mixtures via
-
Microwave (130°C): >95:5 (C2:C5 ratio).
-
Thermal (Reflux): ~85:15 (C2:C5 ratio) – Prolonged heating leads to equilibration and higher byproduct formation.
Part 5: References
-
Microwave-Assisted Organic Synthesis (General Principles):
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
-
Reactivity of Fluorinated Pyridines:
-
Chambers, R. D., et al. (2002). "Nucleophilic aromatic substitution in polyfluorinated pyridines." Journal of Fluorine Chemistry.
-
-
Microwave-Assisted
on Heterocycles: -
Properties of the 1,1-Difluoroethyl Group:
-
Hu, M., et al. (2020). "A simple method for the synthesis of N-difluoromethylated pyridines...". RSC Advances. (Contextual reference for difluoroalkyl stability).
-
-
Commercial Availability & Safety Data:
-
BenchChem. "this compound Safety & Handling."
-
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling fluorinated pyridines.
Application Note: Strategic Functionalization of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Executive Summary
The pyridine derivative 4-(1,1-difluoroethyl)-2,5-difluoropyridine represents a high-value scaffold in modern medicinal chemistry. The 1,1-difluoroethyl (
However, the presence of multiple electron-withdrawing groups (EWGs)—two fluorine atoms and the difluoroethyl group—creates a complex electronic landscape. This Application Note provides a definitive guide to the regioselective functionalization of this scaffold, specifically distinguishing between Nucleophilic Aromatic Substitution (SNAr) and Directed Ortho Metalation (DoM) pathways.
Key Reactivity Profiles
| Reaction Class | Primary Site | Controlling Factor |
| SNAr | C-2 | Stabilization of the Meisenheimer complex by the ring Nitrogen. |
| Lithiation (DoM) | C-6 (Kinetic) | Steric hindrance at C-3 (flanked by F and |
| Lithiation (DoM) | C-3 (Thermodynamic) | Accessible via smaller bases or superbasic conditions (LIC-KOR). |
Mechanistic Analysis & Regioselectivity
Electronic Landscape
The reactivity of the core scaffold is dictated by the interplay of the pyridine nitrogen and the three EWGs.
-
C-2 Position: Highly activated for nucleophilic attack due to the inductive effect of the adjacent Nitrogen and the Fluorine atom (good leaving group).
-
C-5 Position: Deactivated relative to C-2. The C-5 Fluorine is meta to the Nitrogen, preventing effective resonance stabilization of the anionic intermediate.
-
C-3 vs. C-6 Protons: Both are acidic. C-3 is flanked by two EWGs (F and
), making it thermodynamically more acidic but sterically crowded. C-6 is adjacent to Nitrogen and ortho to Fluorine, making it kinetically accessible.
SNAr Pathway (C-2 Selectivity)
Nucleophilic attack occurs exclusively at C-2 . The transition state involves a Meisenheimer complex where the negative charge is delocalized onto the electronegative nitrogen atom. Attack at C-5 would localize charge on carbon atoms, a significantly higher energy pathway.
Lithiation Pathway (C-6 vs. C-3 Divergence)
Unlike simple 2,5-difluoropyridine (which favors C-3 lithiation), the bulky 4-(1,1-difluoroethyl) substituent sterically shields the C-3 proton.
-
Protocol Choice: Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C directs metalation to C-6 due to steric avoidance of the C-4 substituent [3].
Visualization of Reaction Pathways
Figure 1: Divergent reaction pathways. Red path indicates nucleophilic substitution (C-2); Blue path indicates directed lithiation (C-6).
Experimental Protocols
Protocol A: C-2 Selective SNAr with Amines
This protocol selectively displaces the C-2 fluorine. The C-5 fluorine remains intact due to lack of activation.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (or primary/secondary amine) (1.1 eq)
-
Base:
(anhydrous, 2.0 eq) -
Solvent: DMSO (Dry) or NMP
Step-by-Step:
-
Setup: Charge a dried reaction vial with Substrate (1.0 mmol) and
(2.0 mmol). Purge with . -
Addition: Add DMSO (3 mL/mmol) followed by the Amine (1.1 mmol) dropwise at room temperature (RT).
-
Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.
-
Note: C-2 displacement is usually complete within 2–4 hours. Higher temperatures (>100°C) may risk trace C-5 attack or degradation of the difluoroethyl group.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMSO. Dry organic layer over . -
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
- NMR: The starting material shows a doublet of doublets for the difluoroethyl group and two aromatic F signals. The product will show loss of one aromatic F signal (the one at ~ -70 to -90 ppm range typical for 2-F pyridines) and retention of the C-5 F signal (~ -130 to -140 ppm).
Protocol B: C-6 Selective Directed Ortho Metalation (DoM)
This protocol installs an electrophile at C-6, preserving both fluorines.
Materials:
-
Substrate: this compound (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)
-
Preparation: Generate in situ from TMP and n-BuLi at -78°C.
-
-
Electrophile: Iodine (
) or DMF (1.5 eq) -
Solvent: Anhydrous THF
Step-by-Step:
-
Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF. Cool to -78°C .[1][2] Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C .
-
Metalation: Add the Substrate (dissolved in minimal THF) dropwise to the LiTMP solution at -78°C.
-
Critical: Maintain temperature below -70°C. The lithiated species is unstable above -50°C.
-
Stir for 45–60 minutes at -78°C.
-
-
Quench: Add the Electrophile (e.g., solution of
in THF) rapidly. -
Warming: Allow the mixture to warm to RT slowly over 2 hours.
-
Workup: Quench with saturated
(aq). Extract with . Wash with (if Iodine used).
Self-Validation Check:
-
Regiochemistry Confirmation: In the
NMR of the product, the signal for H-6 (typically a doublet of doublets near 8.0-8.5 ppm) will disappear. The H-3 signal (typically more shielded, ~7.0-7.5 ppm) should remain. -
Troubleshooting: If a mixture of C-3 and C-6 products is observed, increase the steric bulk of the base (e.g., use KDA) or ensure the temperature never exceeds -78°C during addition.
Comparative Data Summary
| Parameter | SNAr (Protocol A) | DoM (Protocol B) |
| Reagent | Amine / Alkoxide | LiTMP / Electrophile |
| Selectivity | >98% C-2 | >90% C-6 (Steric control) |
| Temp | +60°C to +80°C | -78°C |
| Solvent | DMSO, DMF, NMP | THF, Et2O |
| Limitation | Cannot functionalize C-3/C-6 | Requires cryogenic conditions; moisture sensitive |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Polar, Sterically Bulky, and Metabolically Robust Bioisostere. Journal of Medicinal Chemistry.
-
Schlosser, M., et al. (2005). Regioexhaustive Functionalization of 2,5-Difluoropyridine. European Journal of Organic Chemistry.
-
Viciu, M. S., et al. (2010).[1] Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society.[3]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Technical Support Center: Synthesis of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Executive Summary
Target Molecule: this compound
Primary Precursor: 4-Acetyl-2,5-difluoropyridine
Critical Transformation: Deoxyfluorination of the acetyl group (
This guide addresses the specific challenges associated with introducing a gem-difluoro moiety onto an electron-deficient pyridine ring. While legacy reagents like DAST are common, they frequently suffer from thermal instability and high rates of elimination (vinyl fluoride formation). This support document prioritizes the use of XtalFluor-E® for improved selectivity and safety, while providing optimized protocols for Deoxo-Fluor® as a secondary option.
Part 1: The "Golden Path" Protocols
Method A: High-Selectivity Route (Recommended)
Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) +
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvent: Add anhydrous Dichloromethane (DCM). Concentration: 0.1 M relative to substrate.
-
Activator Addition: Add
(3.0 equiv) followed by (1.0 equiv). Stir at room temperature for 10 min. -
Reagent Addition: Cool to 0°C. Add XtalFluor-E (1.5 equiv) in one portion.
-
Substrate Addition: Add 4-acetyl-2,5-difluoropyridine (1.0 equiv) dropwise as a solution in minimal DCM.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours. Monitor by
NMR. -
Quench: Pour into saturated aqueous
. Caution: evolution.
Method B: Legacy Route (If XtalFluor is unavailable)
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) Rationale: Deoxo-Fluor is more thermally stable than DAST but still prone to elimination. It requires strict temperature control to prevent "black tar" polymerization of the pyridine substrate.
Protocol:
-
Setup: Teflon or Polypropylene vessel recommended (glass can etch).
atmosphere.[3] -
Reagent: Add Deoxo-Fluor (2.0 equiv) to anhydrous DCM (0.5 M).
-
Catalyst (Optional but Recommended): Add
(0.1 equiv) to accelerate the reaction and allow lower temperatures. -
Addition: Cool to 0°C. Add substrate dropwise.
-
Reaction: Heat to 40°C (reflux) for 16 hours. Note: Pyridine carbonyls are deactivated and often require heat, unlike simple alkyl ketones.
-
Quench: Dropwise addition into ice-cold saturated
.
Part 2: Mechanistic Visualization & Troubleshooting
Workflow Diagram: Reaction Logic
Caption: Mechanistic divergence in deoxyfluorination. Acidic promoters favor the target gem-difluoride, while basic conditions favor the vinyl fluoride elimination product.
Part 3: Troubleshooting Guide (FAQs)
Q1: I am seeing a significant amount of vinyl fluoride (alkene) byproduct. How do I stop this?
-
Cause: The reaction environment is too basic. The intermediate carbocation is losing a proton from the
-methyl group instead of accepting a fluoride ion. -
Solution:
-
Switch to XtalFluor-E: This allows you to decouple the fluorinating agent from the HF source.
-
Increase Acidity: If using Deoxo-Fluor/DAST, add catalytic
or . -
Avoid Excess Base: If using the XtalFluor protocol, ensure the ratio of
to is at least 3:1.
-
Q2: The reaction stalls at 50% conversion, even with excess reagent.
-
Cause: The 2,5-difluoro substitution on the pyridine ring is electron-withdrawing, making the carbonyl oxygen less nucleophilic. It struggles to attack the sulfur center of the reagent.
-
Solution:
-
Concentration: Run the reaction more concentrated (1.0 M instead of 0.1 M).
-
Lewis Acid Spike: Add 10 mol%
or . This activates the carbonyl oxygen, facilitating the initial attack on the sulfur reagent. -
Temperature: If using Deoxo-Fluor, increase temperature to 50°C (sealed tube), but ensure safety shields are in place.
-
Q3: My yield is low due to "black tar" formation during workup.
-
Cause: Vigorous hydrolysis of unreacted fluorinating reagent generates localized hot spots and high concentrations of HF, polymerizing the pyridine.
-
Solution:
-
The "Reverse Quench": Do not add water to the reaction. Add the reaction mixture dropwise into a vigorously stirring, ice-cold solution of
. -
Dilution: Dilute the reaction mixture with DCM (2x volume) before quenching to act as a heat sink.
-
Part 4: Comparative Data & Reagent Selection
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fumes) | Liquid | Crystalline Solid |
| Thermal Stability | Explosive >90°C | Decomposes >90°C | Stable to ~200°C |
| HF Generation | Spontaneous w/ moisture | Spontaneous w/ moisture | Requires promoter |
| Selectivity (Gem/Vinyl) | Low (often 60:40) | Moderate | High (often >90:10) |
| Glassware Etching | Severe | Moderate | Minimal |
Part 5: References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[4] The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L’Heureux, A. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 11(21), 5050-5053. Link
-
Singh, R. P., & Shreeve, J. M. (2002).[5] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[4][6][7] Synthesis, 2002(17), 2561-2578.[5] Link
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 7. manchesterorganics.com [manchesterorganics.com]
Optimization of reaction conditions for 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Ticket ID: #F-PYR-042 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary
The synthesis of 4-(1,1-difluoroethyl)-2,5-difluoropyridine presents a classic "competing pathway" challenge in organofluorine chemistry. You are converting an acetyl group to a gem-difluoro group on an electron-deficient heteroaromatic ring.[1]
The Central Conflict:
-
The Transformation: Requires electrophilic activation of the ketone (using reagents like DAST or Deoxo-Fluor), followed by nucleophilic fluoride attack.
-
The Side Reactions:
-
Elimination (E1cb): The pyridine ring acts as an electron-withdrawing group (EWG), acidifying the
-protons of the ethyl group, promoting elimination to the vinyl pyridine (styrene-like impurity). -
Nucleophilic Aromatic Substitution (SNAr): The 2,5-difluoro motif activates the ring. Strong nucleophiles (or even fluoride ions at high temp) can attack the C2 or C6 positions, displacing fluorine.
-
This guide prioritizes XtalFluor-E® over DAST due to its higher selectivity against elimination and superior thermal stability, though protocols for both are provided.[1]
Module 1: The Optimized Protocol (SOP)
Method A: The "Golden Path" (XtalFluor-E)
Recommended for highest selectivity and safety.
Reagents:
-
Substrate: 4-Acetyl-2,5-difluoropyridine (1.0 equiv)
-
Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.5 equiv)[1]
-
Promoter: Et
N·3HF (Triethylamine trihydrofluoride) (2.0 equiv) -
Solvent: Dichloromethane (DCM) – Anhydrous
Protocol:
-
Setup: Flame-dry a reaction vessel under N
atmosphere. -
Dissolution: Charge substrate and XtalFluor-E. Add anhydrous DCM (0.5 M concentration).
-
Activation: Cool to 0 °C .
-
Addition: Dropwise addition of Et
N·3HF.[1][2][3] Note: Fuming may occur. -
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 12–18 hours.
-
Quench: Pour into saturated aqueous NaHCO
at 0 °C. Stir vigorously for 15 minutes. -
Workup: Extract with DCM. Critical: The product is volatile. Do not use high vacuum.[1] Concentrate at >100 mbar or distill carefully.
Method B: The Legacy Method (Deoxo-Fluor/DAST)
Use only if XtalFluor is unavailable.[1] Requires strict temperature control.
Protocol:
-
Dissolve substrate in DCM.[1] Cool to -78 °C (Critical to prevent elimination).
-
Add Deoxo-Fluor (1.5 equiv) dropwise.[1]
-
Allow to warm slowly to RT over 12 hours.
-
Warning: Do not heat above 40 °C. Deoxo-Fluor can decompose violently.[1]
Module 2: Diagnostic Hub (Troubleshooting & FAQs)
Visualizing the Competition
The following diagram illustrates the mechanistic divergence that dictates your yield.
Caption: Mechanistic divergence. The electron-deficient pyridine ring favors the Elimination path (Red) if temperature is uncontrolled.
Troubleshooting Q&A
Q1: I see a significant amount of "styrene" impurity (vinyl pyridine) by NMR. How do I stop this?
-
Diagnosis: This is the elimination product. The pyridine ring makes the
-protons acidic.[1] If the fluoride ion acts as a base rather than a nucleophile, you get elimination. -
Fix:
-
Switch to XtalFluor-E + Et
N[1]·3HF. The HF adduct buffers the basicity of the fluoride, promoting substitution over elimination [1]. -
Lower the Temperature. If using DAST, never exceed 0 °C during addition.
-
Avoid DBU. While DBU is a common promoter for XtalFluor, it is too basic for this specific substrate and will drive elimination. Use Et
N·3HF instead.[1]
-
Q2: My reaction mixture turned black/tarry. What happened?
-
Diagnosis: Polymerization of the vinyl impurity or decomposition of the fluorinating agent.
-
Fix: Ensure strict exclusion of water. Water reacts with DAST/XtalFluor to generate HF and heat, which degrades the sensitive pyridine ring.
Q3: I observe a new peak in the aromatic region, and my fluorine count is wrong.
Q4: Yield is low after rotary evaporation.
-
Diagnosis: Product volatility.[1] 4-(1,1-difluoroethyl) pyridines are lipophilic and volatile.[1]
-
Fix: Do not evaporate to dryness.[1] Keep the product in solution (e.g., in ether/pentane) or use a Vigreux column for distillation.
Module 3: Comparative Data & Reagent Selection
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| Physical State | Liquid (Fumes) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >100°C) |
| Selectivity (vs. Elimination) | Poor | Moderate | Excellent (with promoter) |
| SNAr Risk | High (generates free F-) | High | Low (controlled F- source) |
Decision Tree for Optimization
Caption: Diagnostic flowchart for optimizing reaction outcomes based on crude NMR analysis.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.
-
Beaulieu, F., et al. (2009).[9] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simpler fluorine chemistry [soci.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Troubleshooting poor regioselectivity in C-H fluorination of pyridines.
Troubleshooting Poor Regioselectivity
The direct C-H fluorination of pyridines is a powerful tool in medicinal chemistry and drug development, as fluorinated pyridines are prevalent motifs in a vast number of pharmaceuticals and agrochemicals.[1][2] However, controlling the regioselectivity of this transformation remains a significant challenge due to the intrinsic electronic properties of the pyridine ring.[1][3][4] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome poor regioselectivity in their C-H fluorination experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine C-H fluorination so difficult?
A1: The difficulty stems from the electronic nature of the pyridine ring. The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic attack.[3] This inherent electronic property makes it challenging to control the position of fluorination, often leading to a mixture of isomers.[3] The ortho (C2/C6) and para (C4) positions are generally more electron-deficient than the meta (C3/C5) positions, influencing the site of reactivity.[1]
Q2: I'm getting a mixture of 2- and 3-fluorinated pyridines. What are the most likely causes?
A2: A mixture of C-2 and C-3 isomers is a common outcome. The primary factors influencing this are:
-
Inherent Substrate Reactivity: The electronic and steric properties of the substituents already on the pyridine ring play a major role in directing the fluorination.[5][6]
-
Reaction Mechanism: Different fluorination methods proceed through distinct mechanisms (e.g., electrophilic, nucleophilic, radical), each with its own inherent regioselectivity preferences.[7]
-
Reaction Conditions: Factors like the choice of catalyst, ligand, solvent, and oxidant can significantly influence the regiochemical outcome.[8][9]
Q3: Can I use a directing group to control the regioselectivity?
A3: Yes, employing a directing group is a powerful and widely used strategy to achieve high regioselectivity in C-H functionalization reactions.[10] For pyridine fluorination, directing groups can chelate to a metal catalyst, positioning it to activate a specific C-H bond, typically at the ortho position to the directing group.
In-Depth Troubleshooting Guides
Issue 1: Poor or No Selectivity Between C-2 and C-3 Positions in Palladium-Catalyzed Fluorination
When a palladium-catalyzed C-H fluorination yields an inseparable mixture of C-2 and C-3 isomers, a systematic approach to troubleshooting is required.
Underlying Causes:
-
Ligand Effects: The ligand bound to the palladium center plays a crucial role in determining the regioselectivity.[8][11] The steric and electronic properties of the ligand can influence which C-H bond is preferentially activated.
-
Anionic Ligand Influence: The counter-ion or anionic ligand (e.g., acetate, carbonate) can control which step of the catalytic cycle is selectivity-determining.[9]
-
Oxidant Choice: The oxidant used to regenerate the active catalyst can also impact selectivity.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor C-2/C-3 regioselectivity.
Experimental Protocols:
Step 1: Ligand Modification
-
Rationale: The steric and electronic properties of the ligand directly influence the geometry of the transition state during C-H activation, thereby affecting regioselectivity.[8][11]
-
Procedure:
-
Set up a parallel screen of reactions using your standard conditions.
-
In separate reaction vessels, replace your current ligand with a panel of ligands varying in steric bulk and electronic properties (see Table 1).
-
Analyze the product distribution of each reaction by GC-MS or ¹H NMR with an internal standard.
-
| Ligand Type | Example | Expected Influence on Regioselectivity |
| Bulky Phosphines | tBu₃P, XPhos | May favor the less sterically hindered C-H bond. |
| Electron-Rich Phosphines | P(p-OMePh)₃ | Can alter the electronics of the metal center, potentially favoring a different C-H bond. |
| Bipyridine Ligands | dtbpy | Can provide a different coordination environment that may lead to altered selectivity.[11] |
| N-Heterocyclic Carbenes (NHCs) | IMes | Strong sigma-donating character can significantly impact catalyst reactivity and selectivity.[11] |
Table 1. Ligand screening for regioselectivity optimization.
Step 2: Anionic Ligand/Additive Variation
-
Rationale: Anionic ligands can influence whether C-H activation or another step is rate-determining, thereby changing the regiochemical outcome.[9]
-
Procedure:
-
Using the best ligand from Step 1, set up reactions with different palladium precursors or additives that introduce different anionic ligands (e.g., Pd(OAc)₂, PdCO₃, addition of Ag₂CO₃).
-
Monitor the reaction for changes in the isomer ratio.
-
Issue 2: Undesired Fluorination at the meta-Position (C-3/C-5)
While often the desired outcome, achieving meta-selective fluorination can be challenging. However, if ortho or para fluorination is intended, the formation of meta products is problematic.
Underlying Causes:
-
Dearomatization-Rearomatization Pathways: Some methods achieve meta-selectivity by temporarily dearomatizing the pyridine ring, which alters its electronic properties and allows for electrophilic attack at the C-3 position.[14][15]
-
Radical Mechanisms: Certain radical fluorination methods may exhibit a preference for the meta position depending on the nature of the radical and the substrate.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undesired meta-fluorination.
Experimental Protocols:
Step 1: Change the Fluorinating Reagent
-
Rationale: Different fluorinating reagents operate through different mechanisms. For example, Selectfluor is often used in electrophilic fluorination, while AgF₂ can participate in pathways that favor C-2 fluorination.[1][17]
-
Procedure:
-
Replace the current fluorinating agent with alternatives known to favor different selectivities (see Table 2).
-
Ensure compatibility of the new reagent with your substrate and other reaction components.
-
| Fluorinating Reagent | Typical Mechanism | Common Regioselectivity |
| Selectfluor | Electrophilic | Can lead to meta-fluorination via dearomatization pathways.[1] |
| AgF₂ | Radical/Concerted | Often shows high selectivity for the C-2 position.[17][18] |
| Nucleophilic Fluoride (e.g., AgF, CsF) + Oxidant | Pd(II)/Pd(IV) Catalysis | Regioselectivity is highly dependent on the directing group and ligands.[12][13] |
Table 2. Comparison of common fluorinating reagents and their typical regioselectivity.
Step 3: Employ a Protecting Group Strategy
-
Rationale: Conversion of the pyridine to its N-oxide alters the electronic distribution of the ring, activating the C-2 and C-4 positions towards electrophilic attack.[10]
-
Procedure:
-
Synthesize the pyridine N-oxide of your starting material.
-
Subject the N-oxide to your fluorination conditions.
-
After fluorination, deoxygenate the N-oxide to obtain the desired fluorinated pyridine.
-
Mechanistic Considerations for Regioselectivity
The regiochemical outcome of a C-H fluorination reaction is intimately linked to its underlying mechanism.
Caption: Simplified overview of major mechanistic pathways influencing regioselectivity.
Understanding the likely operative mechanism for a given set of reagents and conditions is crucial for predicting and troubleshooting regioselectivity. For instance, reactions proceeding through a Concerted Metalation-Deprotonation (CMD) pathway are highly sensitive to the steric and electronic environment of the C-H bond being activated, offering a handle for control via ligand design.[9] In contrast, radical pathways may be more influenced by the inherent stability of the resulting pyridyl radical intermediate.[16]
By systematically evaluating the factors outlined in this guide, researchers can diagnose the root causes of poor regioselectivity and develop robust, selective C-H fluorination protocols for their specific pyridine substrates.
References
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Google Vertex AI Search.
- Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (n.d.). ChemRxiv.
- On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes. (n.d.). RSC Publishing.
- Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. (n.d.). Benchchem.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Google Vertex AI Search.
- Formal meta -C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. (2025). ResearchGate.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed.
- Effect of the ligands on reactivity and regioselectivity The... (n.d.). ResearchGate.
- The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes. (2024). PubMed.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]
- Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. (2022). ACS Omega.
- Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- New method for introducing fluorinated components into molecules. (2024). Uni Münster.
- Innate C-H trifluoromethylation of heterocycles. (n.d.). PNAS.
- Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. (2012). PMC - NIH.
- Troubleshooting low yield in pyridine functionalization. (n.d.). Benchchem.
- Pd-Catalyzed C–H Fluorination with Nucleophilic Fluoride. (2012). Organic Letters.
- Chemically oxidative fluorination with fluoride ions. (2015). Google Vertex AI Search.
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). Google Vertex AI Search.
- C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). PMC.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2013). PubMed.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (n.d.). Benchchem.
Sources
- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On the role of anionic ligands in the site-selectivity of oxidative C–H functionalization reactions of arenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 16. pnas.org [pnas.org]
- 17. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
Validation & Comparative
Reactivity comparison between difluoroethyl and trifluoromethyl substituted pyridines
Reactivity Comparison: Difluoroethyl ( ) vs. Trifluoromethyl ( ) Substituted Pyridines
Executive Summary
In medicinal chemistry, the transition from a trifluoromethyl (
This guide analyzes the reactivity differences driven by these electronic perturbations, providing experimental data and protocols for researchers optimizing pyridine scaffolds.
Physicochemical & Electronic Profiling
The primary differentiator between these two groups is the "fluorine count" and the presence of the methyl group in the difluoroethyl moiety. The
Comparative Data Table
| Property | Trifluoromethyl Pyridine ( | 1,1-Difluoroethyl Pyridine ( | Impact on Reactivity |
| Hammett Constant ( | |||
| Lipophilicity ( | Baseline (High) | ||
| Pyridine Nitrogen | |||
| Metabolic Stability | Excellent (Blocked) | High (Blocked) | Both block oxidative metabolism at the ipso position. |
| C-F Bond Energy | Chemically inert under standard cross-coupling conditions. |
Electronic Influence Visualization
The following diagram illustrates the electron density shifts caused by the inductive pull (
Caption: Electronic perturbation comparison. The red path indicates stronger electron withdrawal, leading to lower LUMO energy.
Synthetic Reactivity Analysis
A. Nucleophilic Aromatic Substitution ( )
The rate of
- Effect: Significantly lowers the LUMO energy of the ring, stabilizing the anionic intermediate. Reactions with amines or alkoxides proceed rapidly.
-
Effect: The slight electron donation from the methyl group destabilizes the Meisenheimer intermediate relative to the
analog. -
Experimental Implication: You may need to increase reaction temperature by 10–20°C or reaction time by 2–4 hours when switching from a
to a substrate to achieve comparable conversion.
B. Site-Selective Functionalization (Minisci Reaction)
Radical alkylation (Minisci) targets the most electron-deficient positions (typically C2/C6).
-
Selectivity: Both groups direct incoming nucleophilic radicals to the ortho positions.
-
Efficiency: The
pyridine is more electrophilic, generally resulting in higher yields with nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids). The analog may show reduced yields due to a slightly higher electron density on the ring, increasing the propensity for side reactions or unreacted starting material.
Experimental Protocols
Protocol A: Synthesis of 1,1-Difluoroethyl Pyridines (Deoxyfluorination)
Unlike
Target: 4-(1,1-difluoroethyl)pyridine from 4-acetylpyridine.
-
Reagents: 4-acetylpyridine (1.0 eq), Deoxo-Fluor (50% in toluene, 2.5 eq), dry DCM (
). -
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Dissolve 4-acetylpyridine in anhydrous DCM. Cool to
. -
Add Deoxo-Fluor solution dropwise. ( Caution: Exothermic).
-
Allow to warm to RT and add a catalytic amount of dry EtOH (
) to activate the reagent if reaction is sluggish. -
Stir at RT for 16–24 hours. Monitor by
NMR (look for quartet at ).
-
-
Quench (CRITICAL): Pour reaction mixture slowly into saturated
at . Do not add water to the reaction. -
Purification: Extract with DCM, dry over
. Flash chromatography (Hex/EtOAc).-
Note: The product is volatile. Use a rotary evaporator bath
.
-
Protocol B: Comparative Reactivity Assay
To benchmark the reactivity difference between 2-chloro-4-(trifluoromethyl)pyridine (A ) and 2-chloro-4-(1,1-difluoroethyl)pyridine (B ).
-
Substrates:
of A and B in separate vials. -
Nucleophile: Morpholine (
). -
Conditions: DMSO (
), . -
Sampling: Take aliquots at
. -
Analysis: HPLC or GC-MS.
-
Expected Result: Compound A (
) will reach conversion significantly faster (often within 30-60 mins) compared to Compound B (which may require 120+ mins).
-
Experimental Workflow Diagram
Caption: Synthetic pathway for converting acetyl pyridines to difluoroethyl analogs via deoxyfluorination.
Metabolic & Stability Implications[1][2][3][4][5]
The "Grease Ball" Effect
Trifluoromethyl groups significantly increase lipophilicity (
-
The Bioisostere Solution: The 1,1-difluoroethyl group acts as a "lipophilic break." It reduces
by approximately units compared to while maintaining a similar steric volume.
Metabolic Stability[1][2][3][4][5]
- : Metabolically inert.
-
: The terminal methyl group is theoretically susceptible to P450-mediated oxidation. However, the strong electron-withdrawing effect of the adjacent gem-difluoro group deactivates these C-H bonds toward H-atom abstraction. Consequently,
is generally considered a "metabolically stable" bioisostere, though head-to-head microsomal stability assays are recommended for specific scaffolds.
References
-
Lipophilicity Modulation: Jeffries, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange."[1] Journal of Medicinal Chemistry, 2018.[2]
-
Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[2]
-
Deoxyfluorination Protocols: Singh, R. P., & Shreeve, J. M. "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Synthesis, 2002.
-
Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
Assessing the metabolic stability of compounds containing the 1,1-difluoroethyl moiety
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
In the optimization of lead compounds, the 1,1-difluoroethyl moiety (
Key Insight: While the trifluoromethyl group (
Part 1: The Bioisosteric Rationale & Mechanism
The "Metabolic Soft Spot" Blockade
The primary driver for incorporating a 1,1-difluoroethyl group is to block Cytochrome P450 (CYP)-mediated oxidation.
-
Ethyl Group Liability: In a standard ethyl group, the benzylic or
-methylene position is highly susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450 (Compound I). The C-H bond dissociation energy (BDE) is relatively low (~98 kcal/mol for benzylic), facilitating rapid clearance. -
The Fluorine Effect: Replacing the
-hydrogens with fluorine serves two purposes:-
Steric/Electronic Shielding: The C-F bond is chemically inert to oxidative metabolism (BDE ~116 kcal/mol).
-
Inductive Deactivation: The strong electron-withdrawing nature of the gem-difluoro motif lowers the electron density of the adjacent terminal methyl group (
), making it less nucleophilic and less prone to oxidation, although terminal hydroxylation can still occur at reduced rates.
-
Mechanistic Visualization (CYP450 Interaction)[2]
The following diagram illustrates the divergence in metabolic fate between an ethyl group and a 1,1-difluoroethyl group.
Figure 1: Mechanistic divergence in CYP450 metabolism. The gem-difluoro substitution raises the activation energy for H-abstraction, effectively blocking the primary metabolic pathway.
Part 2: Comparative Performance Analysis
The following data summarizes the performance of the 1,1-difluoroethyl moiety against its direct analogs. Data is aggregated from standard structure-activity relationship (SAR) trends in medicinal chemistry (e.g., J. Med. Chem. and Chem. Eur. J.).[2]
Table 1: Physicochemical and Metabolic Comparison
| Feature | Ethyl ( | 1,1-Difluoroethyl ( | Trifluoromethyl ( |
| Metabolic Stability ( | Low (Rapid | High (Blocks | Very High (Inert) |
| Lipophilicity ( | Baseline (0.0) | +0.1 to +0.3 (Context dependent) | +0.6 to +1.0 (Highly Lipophilic) |
| Electronic Effect ( | -0.15 (Electron Donating) | +0.40 (Electron Withdrawing) | +0.54 (Strongly Withdrawing) |
| Solubility | Moderate | Improved (Polarity/H-bond modulation) | Often Reduced (Greasy) |
| Metabolic Liability | Benzylic Hydroxylation | Terminal Methyl Hydroxylation (Slow) | None |
Expert Analysis:
While
Part 3: Experimental Assessment Protocol
To validate the stability of a 1,1-difluoroethyl containing compound, a standard Microsomal Stability Assay is required. This protocol is designed to be self-validating using internal standards.
Protocol: Human Liver Microsome (HLM) Stability Assay[4]
Objective: Determine Intrinsic Clearance (
1. Reagents & Preparation
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM NADPH solution.
-
Test Compound: 10 mM stock in DMSO.
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
2. Experimental Workflow (Step-by-Step)
-
Pre-Incubation:
-
Dilute Test Compound to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein conc).
-
Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH cofactor to initiate the reaction.
-
Control: Run a parallel "minus-NADPH" sample to detect non-CYP degradation (hydrolysis).
-
-
Sampling:
-
Remove aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes .
-
-
Quenching:
-
Immediately dispense aliquots into Cold Acetonitrile (150 µL) containing an Internal Standard (e.g., Tolbutamide).
-
Vortex and centrifuge (4000 rpm, 15 min, 4°C) to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor the Parent Ion transition.
-
3. Data Calculation
Plot
Workflow Visualization
Figure 2: Standardized workflow for HLM metabolic stability assessment.
Part 4: Case Studies & Mechanistic Insights
Case Study: Aryl Thioethers
Research by Lantez et al. demonstrated the utility of the
-
Ethyl Analog: Rapidly metabolized to the sulfoxide and sulfone, followed by alkyl chain oxidation.
-
Difluoroethyl Analog: The sulfur oxidation still occurred (forming sulfoxide), but the dealkylation and carbon-oxidation pathways were effectively shut down .
-
Result: The difluoroethyl variant maintained potency while extending the half-life significantly compared to the ethyl variant, without the excessive lipophilicity penalty of a trifluoromethylthio (
) group [1].
The "Fluorine Gauche" Effect
Beyond bond strength, the 1,1-difluoroethyl group induces specific conformational changes. The fluorine atoms prefer a gauche orientation relative to adjacent electron-rich centers. This can lock the molecule into a bioactive conformation that is sterically inaccessible to the CYP450 heme iron, providing a secondary mechanism of metabolic resistance [2].
References
-
Lantez, V., et al. (2019). Fluorine-containing substituents: metabolism of the
-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Available at: [Link] -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Traditional Bioisostere. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Spectroscopic analysis to confirm the structure of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine products
Executive Summary
The Challenge: Synthesizing 4-(1,1-difluoroethyl)-2,5-difluoropyridine often results in a mixture of regioisomers (primarily the 2,6-difluoro or 2,3-difluoro analogues) due to the directing effects of fluorination reagents or nucleophilic substitution patterns on the pyridine ring. Standard LC-MS confirms the mass (
The Solution: This guide compares analytical methodologies to unambiguously confirm the 2,5-difluoropyridine core versus its symmetric (2,6-) or asymmetric (2,3-) isomers. We prioritize Heteronuclear 2D NMR as the "Gold Standard" for solution-phase analysis, superior to standard 1D NMR in resolving fluorine-proton connectivity.
Part 1: Structural Context & The Isomer Trap
Before selecting a method, one must understand the magnetic environment of the target versus its likely impurities.
Target Molecule: this compound
-
Formula:
-
Key Features:
The Regioisomer Problem
| Feature | Target (2,5-Difluoro) | Common Impurity (2,6-Difluoro) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Two distinct aromatic protons (H3, H6) | One signal (2 equivalent protons) | |
| Three distinct signals (F2, F5, alkyl-F) | Two distinct signals (Ring-F | |
| Coupling Complexity | High (distinct | Simplified (averaged/equivalent) |
Part 2: Methodology Comparison
Method A: Standard 1D NMR ( , )
Best for: Purity assessment and quick checks.
-
Pros: Fast (<10 mins), quantitative (if relaxation delays are optimized).
-
Cons: Ambiguous. Accidental overlap of signals can mimic symmetry. Requires reference spectra of isomers to be certain.
-
Verdict: Necessary but insufficient for de novo structure proof.
Method B: Advanced 2D NMR (HOESY, HMBC) – RECOMMENDED
Best for: Absolute structural confirmation.
-
Technique:
- HOESY (Heteronuclear Overhauser Effect Spectroscopy). -
Mechanism: Detects through-space interactions (< 5 Å).
-
Why it works:
-
In 2,5-isomer: The alkyl group (pos 4) is spatially close to H3 and F5 (or H5 if it were 2,3-isomer).
-
In 2,6-isomer: The alkyl group is flanked by equivalent protons (H3, H5).
-
-
Verdict: The definitive solution-phase method.
Method C: X-Ray Crystallography
Best for: Final validation of solid compounds.
-
Pros: Absolute configuration.
-
Cons: Many fluorinated pyridines are oils or low-melting solids; growing diffraction-quality crystals is time-consuming.
-
Verdict: Use only if Method B remains ambiguous or for regulatory filing.
Part 3: Experimental Protocol (The "Gold Standard" Workflow)
Sample Preparation
-
Solvent:
(Standard) or Acetone- (if peaks overlap). Avoid DMSO- if possible as viscosity broadens fluorine couplings. -
Concentration: 10–20 mg in 0.6 mL solvent. High concentration is required for 2D Heteronuclear experiments.
-
Tube: 5mm high-precision NMR tube (prevents shimming artifacts critical for resolving small
-couplings).
Data Acquisition Parameters
Experiment 1:
NMR (Proton-Coupled)
-
Sweep Width: 200 ppm (cover -50 to -250 ppm).
-
Relaxation Delay (
): seconds (Fluorines relax slowly; essential for integration). -
Scans: 64.
Experiment 2:
-
HMBC (Long-Range)
-
Optimization: Set long-range coupling constant (
) to 8–10 Hz (typical for Pyridine ). -
Goal: Establish the connection between the Methyl protons (
) and the Quaternary Ring Carbon (C4).
Experiment 3:
-
HOESY (The "Tie-Breaker")
-
Mixing Time: 300–500 ms.
-
Goal: Observe NOE cross-peaks between the Methyl group protons and the Ring Fluorines.
-
2,5-isomer: Methyl protons show NOE to H3 and H5 (weakly) but distinctive NOE to F5 if conformation allows.
-
2,6-isomer: Methyl protons show strong NOE to H3/H5 (equivalent).
-
Part 4: Data Interpretation & Expected Values
The following table summarizes the predicted spectral characteristics for the 2,5-difluoro target.
| Nucleus | Signal | Approx.[1][3][4][5][6][7] Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| Alkyl- | -85 to -95 ppm | Quartet ( | Coupled to methyl protons. | ||
| Ring F2 | -70 to -90 ppm | Multiplet | Ortho to Nitrogen (deshielded). | ||
| Ring F5 | -120 to -140 ppm | Multiplet | Meta to Nitrogen (shielded). | ||
| Methyl | 2.0 - 2.5 ppm | Triplet ( | Characteristic of | ||
| H6 | 8.0 - 8.5 ppm | dd | Adjacent to N; most deshielded proton. | ||
| H3 | 7.0 - 7.5 ppm | ddd | Trapped between F2 and Alkyl group. |
Note on Causality: The chemical shift difference between F2 and F5 is large because F2 is adjacent to the electronegative Nitrogen (inductive deshielding), while F5 is in the
-position. This separation is key to assigning the 2,5-structure.
Part 5: Visualization of Analytical Logic
Diagram 1: Structural Confirmation Workflow
This decision tree guides the researcher from crude synthesis to final confirmation.
Caption: Workflow for distinguishing the target 2,5-difluoro isomer from symmetric impurities.
Diagram 2: Coupling Network & Connectivity
This diagram illustrates the specific NMR correlations (HMBC and HOESY) that prove the 2,5-substitution pattern.
Caption: Connectivity map showing scalar couplings (solid), HMBC (dashed), and HOESY (dotted) correlations.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides foundational data on C-F and H-F coupling constants in aromatic systems).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for chemical shift prediction).[1][5][7]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from fluorinated impurities).
-
Berger, S., & Sicker, D. (2018). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed protocols for HOESY and HMBC experiments).
Sources
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- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
Comparative study of SNAr reaction rates for different halopyridines
A Comparative Guide to SNAr Reaction Rates of Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of SNAr in Heterocyclic Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern medicinal chemistry and materials science.[1][2][3][4] Its utility in forging carbon-heteroatom bonds on electron-deficient aromatic systems, such as pyridines, makes it an indispensable tool for the synthesis of a vast array of pharmaceuticals and functional materials.[5][6] The pyridine motif, in particular, is a privileged scaffold in drug discovery, and understanding the relative reactivity of its halogenated derivatives is paramount for efficient and predictable synthesis.
This guide will dissect the factors governing the SNAr reactivity of 2-halopyridines, providing both a theoretical framework and practical, data-driven insights.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] Unlike SN2 reactions, which are concerted, the SNAr pathway involves a discrete, negatively charged intermediate known as a Meisenheimer complex.[7][8][9]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically at the 2- or 4-position.[8][10][11] This is the rate-determining step of the reaction.[9][12] The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 and C-4 positions particularly electrophilic and susceptible to nucleophilic attack.[8][10] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7][8][9] The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho or para to the site of substitution.[9][13]
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second, faster step, the leaving group (a halide ion in this case) is expelled, and the aromaticity of the pyridine ring is restored.[9][12]
Figure 1. The two-step addition-elimination mechanism of the SNAr reaction.
The "Element Effect": Deconstructing Halogen Reactivity in SNAr
A counterintuitive yet fundamental principle of SNAr reactions is the reactivity trend of the halogen leaving groups: F > Cl ≈ Br > I.[9][14][15] This is the inverse of the trend observed in SN2 reactions, where iodide is the best leaving group.[9][12]
The rationale for this "element effect" lies in the rate-determining step.[9][12][14][15] The initial nucleophilic attack is governed by the electrophilicity of the carbon atom bearing the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.[9][12] Since the C-X bond is not broken in the rate-determining step, the bond strength has a lesser impact on the overall reaction rate.[12][13]
Comparative Experimental Study: Reaction of 2-Halopyridines with Piperidine
To provide a quantitative comparison, we will consider a well-documented SNAr reaction: the substitution of 2-halopyridines with piperidine.[14][16][17] This reaction is a reliable model for assessing the relative reactivity of different halopyridines.
Experimental Protocol
The following is a generalized, robust protocol for determining the reaction rates.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
2-Bromopyridine
-
2-Iodopyridine
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a temperature-controlled heating block.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
Figure 2. A generalized workflow for the kinetic analysis of SNAr reactions.
Comparative Reaction Rate Data
The following table summarizes representative, literature-consistent relative rate constants for the reaction of 2-halopyridines with piperidine.
| 2-Halopyridine | Relative Rate Constant (k_rel) |
| 2-Fluoropyridine | 300 |
| 2-Chloropyridine | 1 |
| 2-Bromopyridine | 0.8 |
| 2-Iodopyridine | 0.4 |
Data is normalized to the rate of 2-chloropyridine for illustrative purposes and is consistent with established trends.[14][15][16][17]
Analysis and Discussion: Causality Behind the Observed Rates
The experimental data unequivocally supports the F > Cl > Br > I reactivity trend. This is a direct consequence of the SNAr mechanism.
-
2-Fluoropyridine: The high electronegativity of fluorine significantly polarizes the C-F bond, rendering the C-2 carbon highly electrophilic.[11] This leads to a lower activation energy for the rate-determining nucleophilic attack, resulting in a substantially faster reaction rate.[14]
-
2-Chloro-, 2-Bromo-, and 2-Iodopyridine: The reactivity of the heavier halopyridines is considerably lower. While there are subtle differences among them, they react at roughly comparable rates.[14][15][16][17] The decreasing electronegativity down the group (Cl > Br > I) leads to a less electrophilic C-2 carbon compared to 2-fluoropyridine. The greater polarizability of the heavier halogens and their better leaving group ability in the second step do not compensate for the slower initial attack.
Implications for Synthetic Strategy
The pronounced reactivity difference between 2-fluoropyridine and its chloro-, bromo-, and iodo- counterparts has significant practical implications for synthetic planning:
-
For Rapid and Efficient Synthesis: When a facile SNAr reaction is desired, 2-fluoropyridine is the substrate of choice. Its high reactivity often allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be particularly advantageous for reactions with less potent nucleophiles.
-
For Orthogonal Reactivity: The significant rate difference can be exploited in molecules containing multiple, different halogen atoms. For instance, a fluorine atom can be selectively displaced in the presence of a chlorine or bromine atom on the same or a different aromatic ring under carefully controlled conditions.
-
When Cost is a Factor: While highly reactive, fluorinated starting materials can be more expensive. In such cases, 2-chloropyridine often provides a good balance of reactivity and cost-effectiveness for many applications.
Conclusion
The comparative study of SNAr reaction rates for different halopyridines reveals a clear and mechanistically driven trend where fluorine is the most activating halogen for this transformation. This "element effect" is a direct consequence of the rate-determining nucleophilic addition step, where the high electronegativity of fluorine enhances the electrophilicity of the reaction center. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity principles is essential for the rational design of efficient and selective synthetic routes to novel functionalized pyridines.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Gagnon, A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]
-
Chemistry Stack Exchange. Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Gagnon, A., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
-
Filo. (a) Explain mechanisms and orientation of nucleophilic substitution in py... [Link]
-
Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Nature Communications. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Electrophilic Aromatic Substitution AR4. Activation and Deactivation. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. [Link]
-
UCL Discovery. Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]
-
Wordpress. SNAr Solvents and Reagents. [Link]
-
Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Springer Nature. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]
-
ResearchGate. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
PubMed. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]
-
ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Gagnon, A., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. [Link]
-
Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Semantic Scholar. Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]
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- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the Lipophilicity of Molecules Derived from 4-(1,1-Difluoroethyl)-2,5-difluoropyridine
Executive Summary: The Fluorine Modulation Strategy
In modern drug discovery, the 4-(1,1-Difluoroethyl)-2,5-difluoropyridine scaffold represents a precision tool for optimizing physicochemical properties. This guide evaluates the lipophilicity (LogP/LogD) of molecules derived from this building block, specifically focusing on the 1,1-difluoroethyl (
Unlike the ubiquitous trifluoromethyl (
Comparative Analysis: vs. Alternatives
The choice of the 4-substituent on the 2,5-difluoropyridine core dictates the molecule's ADME profile. The following analysis compares the 1,1-difluoroethyl derivative against standard medicinal chemistry alternatives.
The "Polarity-Lipophilicity" Trade-off
The introduction of the gem-difluoro group (
Table 1: Comparative Physicochemical Profile of 4-Substituted 2,5-Difluoropyridines
| Feature | Ethyl Derivative ( | Trifluoromethyl Derivative ( | 1,1-Difluoroethyl Derivative ( |
| Lipophilicity (LogP) | High (Baseline) | Very High (+0.6 to +1.0 vs Methyl) | Moderate/Low (-0.3 to -0.5 vs Ethyl) |
| Metabolic Stability | Poor (Benzylic oxidation prone) | Excellent (Blocked) | Excellent (Blocked benzylic site) |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Moderate Withdrawer (-I) |
| Solubility | Low | Very Low | Improved (Due to polarity) |
| Bioisosteric Role | Hydrophobic spacer | Hydrophobic anchor | Polar-Hydrophobic Hybrid |
Key Insight: The
group acts as a "metabolically stable ethyl mimic" with reduced lipophilicity. Experimental data confirms that replacing a methylene () with a difluoromethylene ( ) in alkyl chains often lowers LogD due to the high polarity of the C-F bonds interacting with water, provided the motif is not fully buried.
Structural Logic Diagram
The following diagram illustrates the decision matrix for selecting the 1,1-difluoroethyl scaffold over alternatives.
Figure 1: Decision tree for selecting the 1,1-difluoroethyl moiety during lead optimization.
Experimental Protocol: 19F NMR-Based LogP Determination
For fluorinated pyridines, traditional UV-based HPLC methods can be prone to error if impurities with high extinction coefficients are present. The 19F NMR Shake-Flask Method is the self-validating "Gold Standard" for this scaffold, utilizing the intrinsic fluorine atoms as quantitative probes.
Materials
-
Analyte: Derivative of this compound.
-
Solvents: HPLC-grade n-Octanol (water-saturated) and Water (octanol-saturated).
-
Internal Standard: Trifluorotoluene (or a fluorinated standard with known LogP, distinct chemical shift).
-
Instrument: NMR Spectrometer (min. 300 MHz) with 19F probe.
Step-by-Step Workflow
Phase 1: Saturation & Preparation
-
Pre-saturation: Vigorously mix n-octanol and water (1:1 v/v) for 24 hours. Separate the phases to obtain water-saturated octanol and octanol-saturated water.
-
Stock Solution: Dissolve approx. 2 mg of the test compound in 1 mL of pre-saturated octanol.
Phase 2: Partitioning (The Shake-Flask) 3. Mixing: In a glass vial, combine 600 µL of the Stock Solution (in octanol) with 600 µL of pre-saturated water. 4. Equilibration: Vortex vigorously for 5 minutes. Centrifuge at 2000 rpm for 10 minutes to ensure sharp phase separation.
Phase 3: Quantification (19F NMR)
5. Sampling: Carefully withdraw 400 µL from the top layer (Octanol) and transfer to an NMR tube containing a coaxial insert (containing
Visualization of Workflow
Figure 2: The 19F NMR Shake-Flask workflow ensures specificity by detecting only the fluorinated analyte.
Technical Validation & Causality
Why 4-(1,1-Difluoroethyl)?
The 1,1-difluoroethyl group (
-
Conformation: The
group prefers a gauche orientation relative to adjacent substituents due to the fluorine gauche effect, which can lock the molecule into a bioactive conformation that ethyl groups (freely rotating) cannot access. -
Dipole Moment: The two fluorine atoms create a strong local dipole. Unlike
, which is uniformly hydrophobic and electron-withdrawing, the group retains a "polar handle" that interacts with water molecules, explaining the observed reduction in LogP (approx 0.4 - 0.5 units lower than ethyl analogs).
Self-Validating Protocol
The 19F NMR method described above is self-validating because:
-
Specificity: Non-fluorinated impurities (solvents, byproducts) are invisible.
-
Mass Balance: The sum of integrals from both phases can be checked against the initial stock to detect precipitation or adsorption to glass.
References
-
Linclau, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry. [Link][2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy." Journal of Visualized Experiments (JoVE). [Link]
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
